molecular formula C5H6FN3 B1314935 4-Fluoro-2-hydrazinylpyridine CAS No. 837364-92-8

4-Fluoro-2-hydrazinylpyridine

Cat. No.: B1314935
CAS No.: 837364-92-8
M. Wt: 127.12 g/mol
InChI Key: YXHAHPFQRQFJLX-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydrazinylpyridine is a fluorinated pyridine derivative with the molecular formula C5H6FN3.

Scientific Research Applications

4-Fluoro-2-hydrazinylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

FHP is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-hydrazinylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,4-dihalopyridines with hydrazine under controlled conditions. For instance, 2,4-dichloropyridine can be reacted with hydrazine hydrate in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-hydrazinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridyl oxides, while substitution reactions can produce a variety of substituted pyridines .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydrazinylpyridine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison: 4-Fluoro-2-hydrazinylpyridine is unique due to the presence of both fluorine and hydrazine functional groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, it often exhibits enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

(4-fluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHAHPFQRQFJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479262
Record name 4-Fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837364-92-8
Record name 4-Fluoro-2-hydrazinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837364-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-hydrazinylpyridine
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